molecular formula C8H10N2O3S B8551025 2-(Ethoxalylamino)methylthiazole

2-(Ethoxalylamino)methylthiazole

Cat. No. B8551025
M. Wt: 214.24 g/mol
InChI Key: ZBSBIFQIHKJECQ-UHFFFAOYSA-N
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Patent
US05663162

Procedure details

To a solution of 3.43 g (30 mmol) of 2-aminomethylthiazole and 3.34 g (33 mmol) of triethylamine in 60 ml of dichloromethane, a solution of 4.512 g of ethyl chloroxalate in 10 ml of dichloromethane was added dropwise with ice-cooling. The reaction solution was stirred for 30 minutes. 20 ml of water was added to the solution, and the mixture was stirred for 10 minutes. The organic layer was separated, and the aqueous layer was extracted with dichloromethane (30 ml×5). The organic layers were combined, washed with a small amount of a saturated aqueous solution of sodium hydrogencarbonate, and dried over anhydrous sodium sulfate. The resultant was concentrated to dryness under reduced pressure to give solid 2-(ethoxalylamino)methylthiazole. To this was added 50 ml of phosphorus oxychloride with ice-cooling. The mixture was refluxed for 12 hours, cooled to room temperature, and concentrated to dryness under reduced pressure. To the residue were added 50 ml of water and 50 ml of dichloromethane to obtain a solution. 50 g of potassium carbonate was added to the solution little by little with ice-cooling. The reaction solution was stirred for 10 minutes, and then filtered to remove insoluble matters. The organic layer was separated, and the aqueous layer was extracted with dichloromethane (30 ml×2). The combined organic layers were dried over anhydrous potassium carbonate, and purified by flash column chromatography using silica gel, eluting with ethyl acetate to give 4.68 g (yield 80%) of the title compound as light yellow crystals.
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
4.512 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[S:4][CH:5]=[CH:6][N:7]=1.C(N(CC)CC)C.[C:15](Cl)(=[O:21])[C:16]([O:18][CH2:19][CH3:20])=[O:17].O>ClCCl>[C:15]([NH:1][CH2:2][C:3]1[S:4][CH:5]=[CH:6][N:7]=1)([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:21]

Inputs

Step One
Name
Quantity
3.43 g
Type
reactant
Smiles
NCC=1SC=CN1
Name
Quantity
3.34 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.512 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (30 ml×5)
WASH
Type
WASH
Details
washed with a small amount of a saturated aqueous solution of sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The resultant was concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(C(=O)OCC)NCC=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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